Methyl 2'-amino-1-benzyl-7'-methyl-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate
Description
Methyl 2'-amino-1-benzyl-7'-methyl-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate is a spirocyclic indole-pyrano[3,2-c]pyridine hybrid with a benzyl group at the N1 position, a methyl group at the 7' position, and a methyl carboxylate ester at the 3' position. While direct biological data for this compound are unavailable in the provided evidence, structural analogs suggest that substituent variations critically influence physicochemical properties and target interactions.
Properties
IUPAC Name |
methyl 2-amino-1'-benzyl-7-methyl-2',5-dioxospiro[6H-pyrano[3,2-c]pyridine-4,3'-indole]-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O5/c1-14-12-18-19(22(29)27-14)25(20(21(26)33-18)23(30)32-2)16-10-6-7-11-17(16)28(24(25)31)13-15-8-4-3-5-9-15/h3-12H,13,26H2,1-2H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCMSDLTYJHAISX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=O)N1)C3(C4=CC=CC=C4N(C3=O)CC5=CC=CC=C5)C(=C(O2)N)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2'-amino-1-benzyl-7'-methyl-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate (CAS Number: 873571-85-8) is a complex organic compound notable for its unique spirocyclic structure that integrates indole and pyridine moieties. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 443.5 g/mol. Its structural complexity arises from the combination of functional groups including an amino group, carboxylate, and two keto groups. These features contribute to its reactivity and potential biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C25H21N3O5 |
| Molecular Weight | 443.5 g/mol |
| CAS Number | 873571-85-8 |
Anticancer Properties
Preliminary studies have indicated that this compound exhibits anticancer properties. Notably, it has shown effectiveness against various cancer cell lines, including HeLa cells. The compound's ability to inhibit cell proliferation suggests a mechanism that may involve apoptosis or other forms of programmed cell death.
Research indicates that similar compounds within its class have demonstrated various biological activities such as antimicrobial and anti-inflammatory effects. This broad spectrum of activity highlights the therapeutic potential of spirocyclic compounds in drug development.
The biological activity of this compound may be influenced by its interaction with specific biological targets. Initial studies suggest that the unique structural features allow for interactions with enzymes and receptors involved in cancer progression. For instance, molecular docking studies could elucidate binding affinities and mechanisms of action.
Case Studies and Research Findings
- Cell Viability Assays : In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines using assays such as MTT and colony-forming assays. Results demonstrated significant inhibition of cell growth at concentrations around 10 μM .
- Morphological Changes : Observations via phase contrast microscopy revealed morphological changes consistent with apoptosis in treated cells compared to controls. This supports the hypothesis that the compound induces cell death through caspase-independent pathways .
- Comparative Analyses : Comparative studies with structurally related compounds have indicated that modifications in the pyridine ring significantly affect biological activity. For example, analogs lacking specific nitrogen orientations displayed reduced efficacy .
Potential Applications
Given its promising biological activities, this compound may have applications in:
- Anticancer Drug Development : Its ability to inhibit tumor growth suggests it could be a candidate for further development as an anticancer agent.
- Antimicrobial Treatments : Exploration of its antimicrobial properties could lead to new therapeutic options against resistant strains.
Comparison with Similar Compounds
Research Implications
- Drug Design : The benzyl group in the target compound offers a balance between lipophilicity and steric bulk, making it suitable for central nervous system targets. However, the pyridinylmethyl group () may be preferable for peripheral targets requiring enhanced solubility.
- Metabolic Stability : The methyl carboxylate group in the target compound is susceptible to esterase hydrolysis, whereas the carbonitrile in provides metabolic resistance.
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing this spiro[indole-pyrano[3,2-c]pyridine] derivative?
- Methodological Answer : Synthesis typically involves multi-step reactions, including cyclization and condensation. For example, analogous spiro compounds are synthesized via hydrazine-mediated coupling (e.g., reacting hydrazine derivatives with carbonyl intermediates under reflux conditions in dioxane) . Key intermediates should be purified using column chromatography and confirmed via spectroscopic methods (e.g., NMR, IR) .
Q. How can researchers characterize the structural conformation of this compound?
- Methodological Answer : Use X-ray crystallography to resolve the spiro junction and confirm stereochemistry, as demonstrated for related spiro[indoline-pyrano] systems . Complementary techniques include H/C NMR (to identify substituent environments) and IR spectroscopy (to confirm functional groups like carboxylate and amino) .
Q. What stability considerations are critical for handling this compound in laboratory settings?
- Methodological Answer : Conduct accelerated stability studies under varying pH, temperature, and light conditions. Monitor degradation products via HPLC-MS. Environmental fate studies (e.g., hydrolysis, photolysis) can inform storage protocols, as seen in long-term ecological risk assessments .
Advanced Research Questions
Q. How should experimental designs be structured to evaluate bioactivity (e.g., antioxidant or enzyme inhibition)?
- Methodological Answer : Adopt randomized block designs with split-split plots to account for variables like concentration, exposure time, and biological replicates. For antioxidant assays, use DPPH/ABTS radical scavenging protocols and measure total phenolic content via Folin-Ciocalteu assays, as outlined in phytochemical studies . Include positive controls (e.g., ascorbic acid) and statistical validation (ANOVA, Tukey’s HSD) .
Q. How can contradictions in bioactivity data across studies be resolved?
- Methodological Answer : Apply meta-analysis frameworks to reconcile variability. For instance, discrepancies in IC values may arise from differences in assay conditions (e.g., solvent polarity, cell lines). Use multivariate regression to isolate confounding factors, guided by theoretical frameworks linking molecular structure to activity .
Q. What computational strategies predict interactions between this compound and biological targets?
- Methodological Answer : Employ molecular docking (e.g., AutoDock Vina) to model binding affinities with target proteins. Validate predictions with QSAR models trained on analogous pyrimidine or indole derivatives . Include molecular dynamics simulations to assess conformational stability under physiological conditions .
Q. How can structure-activity relationship (SAR) studies optimize this compound’s pharmacological profile?
- Methodological Answer : Synthesize analogs with systematic substitutions (e.g., benzyl → phenyl, methyl → ethyl) and test bioactivity. Use hierarchical clustering to group compounds by efficacy/toxicity. For example, modifying the pyrano[3,2-c]pyridine core (e.g., replacing methyl with trifluoroethoxy groups) could enhance metabolic stability .
Q. What methodologies assess the environmental impact of this compound?
- Methodological Answer : Follow protocols from long-term ecological projects (e.g., INCHEMBIOL) to study abiotic/biotic degradation. Use LC-MS/MS to quantify residues in soil/water matrices and assess bioaccumulation in model organisms (e.g., Daphnia magna). Correlate findings with quantitative structure-property relationship (QSPR) models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
